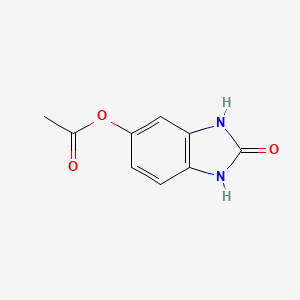

5-Acetoxy-1H-benzoimidazole-2(3H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-oxo-1,3-dihydrobenzimidazol-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5(12)14-6-2-3-7-8(4-6)11-9(13)10-7/h2-4H,1H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJGJCUZVGFXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Acetoxy 1h Benzoimidazole 2 3h One and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnection Approaches

A logical retrosynthetic analysis of 5-Acetoxy-1H-benzoimidazole-2(3H)-one suggests key disconnection points. The primary disconnection is at the amide bonds within the cyclic urea (B33335) core, leading back to a substituted o-phenylenediamine (B120857) precursor. The acetoxy group can be considered as being introduced either before or after the cyclization.

One common strategy involves the disconnection of the C-N bonds of the benzimidazolone ring. This leads back to a 1,2-diaminobenzene derivative and a one-carbon (C1) carbonyl source. For the target molecule, this would be 4-acetoxy-1,2-phenylenediamine. A further disconnection of the acetoxy group reveals 4-hydroxy-1,2-phenylenediamine as a key intermediate, which in turn can be derived from a corresponding dinitro or nitroamino precursor.

An alternative disconnection strategy targets the C-N bonds through a cascade C-N coupling approach. This method starts with a monosubstituted urea and a differentially substituted 1,2-dihaloaromatic system, allowing for a regioselective formation of the benzimidazolone core. acs.orgnih.govmit.edu

Classical and Contemporary Synthetic Routes to the Benzimidazole-2(3H)-one Core

The formation of the benzimidazole-2(3H)-one scaffold is a cornerstone of this synthesis, with several established and modern methods available.

The most prevalent and classical method for constructing the benzimidazole-2(3H)-one core is the cyclization of o-phenylenediamines with various carbonyl-containing reagents. nih.gov This approach offers versatility and is widely applicable.

Common carbonyl sources include:

Phosgene (B1210022) and its equivalents (e.g., triphosgene, 1,1'-carbonyldiimidazole (B1668759) (CDI)): These reagents react with o-phenylenediamines to form the cyclic urea structure of the benzimidazolone. nih.gov CDI is often preferred due to its safer handling properties compared to the highly toxic phosgene gas.

Urea: Heating an o-phenylenediamine with urea is a straightforward and frequently used method for the synthesis of benzimidazol-2(3H)-ones.

Carbon Dioxide and Carbon Monoxide: These gases can also be employed as the C1 source in the presence of suitable catalysts. rsc.org

The general reaction involves the nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbon, followed by cyclization and elimination of a small molecule (e.g., water, alcohol, or imidazole). The reaction conditions can vary from heating at reflux to microwave irradiation to facilitate the cyclization. researchgate.net

The introduction of the acetoxy group at the C5 position is a critical step that requires careful consideration of regioselectivity. This can be achieved through two primary pathways:

Acetylation of a pre-formed 5-hydroxybenzimidazolone: This is a common and direct method. 5-Hydroxy-1H-benzoimidazole-2(3H)-one can be synthesized from 4-hydroxy-1,2-phenylenediamine. Subsequent acetylation of the phenolic hydroxyl group with reagents like acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base, yields the desired 5-acetoxy product. The key challenge is to achieve selective O-acetylation without affecting the N-H protons of the benzimidazolone ring. Optimization of reaction conditions such as temperature, solvent, and the choice of acetylating agent and base is crucial to maximize the yield of the desired product and minimize side reactions.

Cyclization of a pre-acetylated o-phenylenediamine: In this approach, a starting material like 4-acetoxy-1,2-phenylenediamine is first prepared. This can be synthesized from a commercially available precursor like 4-amino-3-nitrophenol (B127093) through a series of steps involving protection of the amino group, acetylation of the phenol, reduction of the nitro group, and deprotection. The resulting 4-acetoxy-1,2-phenylenediamine is then cyclized with a suitable carbonyl source as described in section 2.2.1 to form 5-Acetoxy-1H-benzoimidazole-2(3H)-one. This route offers good control over the position of the acetoxy group.

A palladium-catalyzed cascade C-N coupling reaction provides a modern and regioselective approach to substituted benzimidazolones. acs.orgnih.govmit.edu For instance, the coupling of a monosubstituted urea with a 1,2-dihaloaromatic system bearing a substituent at the 4-position (which would become the 5-position in the product) can directly lead to the desired substituted benzimidazolone with high regiocontrol. acs.orgnih.govmit.edu

Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods.

The use of catalysts has revolutionized the synthesis of benzimidazolones by offering milder reaction conditions, higher yields, and improved selectivity.

Metal-catalyzed Synthesis: Various metal catalysts, including those based on palladium, copper, and zinc, have been employed. acs.orgnih.govmit.eduorganic-chemistry.org Palladium catalysts are particularly effective in C-N cross-coupling reactions to form the benzimidazolone ring from dihaloaromatics and ureas. acs.orgnih.govmit.edu Copper-catalyzed reactions have also been reported for the synthesis of benzimidazoles from 2-haloanilines. organic-chemistry.org Zinc oxide nanoparticles have been used as a catalyst under ultrasound conditions. nih.gov

Organocatalytic Synthesis: Organocatalysts have emerged as a green alternative to metal catalysts. For example, p-toluenesulfonic acid has been used to catalyze the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions. nih.gov

The table below summarizes some catalytic methods used in the synthesis of the broader benzimidazole (B57391) class, which are foundational to benzimidazolone synthesis.

| Catalyst Type | Example Catalyst | Reactants | Key Advantages |

| Metal Catalyst | Palladium Precatalyst | Monosubstituted ureas and 1,2-dihaloaromatic systems | High regioselectivity, direct access to complex benzimidazolones. acs.orgnih.govmit.edu |

| Metal Catalyst | Zinc Oxide Nanoparticles | o-Phenylenediamines and aldehydes | Mild conditions, short reaction times, recyclable catalyst. nih.gov |

| Organocatalyst | p-Toluenesulfonic Acid | o-Phenylenediamines and aldehydes | Solvent-free, high efficiency, simple product isolation. nih.gov |

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazolones to reduce waste, energy consumption, and the use of hazardous materials. rjptonline.orgchemmethod.comsphinxsai.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of benzimidazoles and benzimidazolones, often leading to higher yields in shorter reaction times compared to conventional heating methods. rjptonline.orgmdpi.comdergipark.org.trnih.govnih.govresearchgate.net This technique is compatible with various synthetic routes, including the condensation of o-phenylenediamines with carbonyl sources. rjptonline.orgdergipark.org.tr

Green Solvents and Catalysts: The use of water or deep eutectic solvents (DES) as reaction media represents a significant advancement in the green synthesis of benzimidazoles. nih.govnih.gov These solvents are often non-toxic, biodegradable, and can be recycled. The use of solid acid catalysts, which can be easily recovered and reused, further enhances the sustainability of the process. nih.gov For instance, the condensation of o-phenylenediamine with aldehydes can be carried out in water or using recyclable catalysts like zeolite under microwave irradiation. researchgate.netrjptonline.org D-glucose has also been explored as a biorenewable C1 synthon for benzimidazole synthesis in water. sci-hub.se

The following table highlights some green chemistry approaches relevant to the synthesis of the benzimidazolone core.

| Green Approach | Specific Technique | Reactants | Key Advantages |

| Microwave-Assisted Synthesis | Microwave irradiation | o-Phenylenediamines and carbonyl sources | Reduced reaction times, improved yields, energy efficiency. rjptonline.orgmdpi.comdergipark.org.trnih.gov |

| Green Solvents | Use of water or Deep Eutectic Solvents (DES) | o-Phenylenediamines and aldehydes | Environmentally benign, often recyclable, can improve reaction rates. nih.govnih.gov |

| Biorenewable Feedstocks | Use of D-glucose as a C1 source | o-Phenylenediamines | Utilizes a renewable resource, environmentally friendly solvent (water). sci-hub.se |

| Solid-Supported Catalysts | Zeolite, Alumina | o-Phenylenediamines and carboxylic acids/aldehydes | Catalyst is easily separable and reusable, solvent-free conditions possible. researchgate.net |

One-Pot and Multicomponent Reaction Strategies

The synthesis of the benzimidazolone scaffold and its derivatives has been significantly advanced by the development of one-pot and multicomponent reactions (MCRs). These strategies are prized for their efficiency, atom economy, and ability to construct complex molecular frameworks from simple precursors in a single operation. nih.govnih.gov

A notable multicomponent approach involves the synthesis of functionalized benzimidazolones from arylamines, dialkylamines, and alcohols. nih.gov This method utilizes a copper-catalyzed oxidative tandem sequence of C-H aminations and alkyl deconstructive carbofunctionalization. nih.gov The process is advantageous as it uses readily available starting materials and an abundant Cu/O2 catalyst system, forming multiple chemical bonds in one step with high chemo- and regioselectivity. nih.gov Another efficient 'one-pot' method is the nitro reductive cyclization, which has been used to synthesize benzimidazole-5-carboxylate, a key intermediate. nih.gov This reaction proceeds smoothly between ethyl-3-nitro-4-(propylamino)benzoate and an aldehyde, using sodium dithionite (B78146) in dimethylsulfoxide, resulting in excellent yields in a short time. nih.gov

MCRs have also been applied to create more complex fused heterocyclic systems incorporating the benzimidazole core. For instance, a four-component Ugi-Smiles reaction has been developed for the synthesis of fused benzimidazolopiperazines. acs.orgcapes.gov.br Similarly, novel one-pot, three-component reactions employing benzimidazole-linked aminopyridines, aldehydes, and isonitriles have been used to generate intricate benzimidazole-imidazo[1,2-a] pyridines. scispace.com These methods highlight the power of MCRs to rapidly build molecular diversity. nih.govscispace.com Furthermore, carbon dioxide (CO2) has been successfully utilized as a C1 building block in metal-free, one-pot syntheses of benzimidazolone derivatives at atmospheric pressure and room temperature. organic-chemistry.org

The table below summarizes representative one-pot and multicomponent strategies for synthesizing benzimidazolone derivatives.

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |

| Multicomponent Tandem Reaction | Arylamines, Dialkylamines, Alcohols | Cu/O₂ | Functionalized Benzimidazolones | nih.gov |

| One-Pot Reductive Cyclization | Substituted nitro-aminobenzoate, Aldehyde | Sodium Dithionite | Benzimidazole-5-carboxylate | nih.gov |

| Three-Component Reaction | Benzimidazole-linked aminopyridines, Aldehydes, Isonitriles | Scandium(III) triflate | Benzimidazole-imidazo[1,2-a] pyridines | scispace.com |

| Four-Component Ugi-Smiles Reaction | N/A | N/A | Fused Benzimidazolopiperazines | acs.orgcapes.gov.br |

| One-Pot Carbonylation | o-phenylenediamines, CO₂ | N/A | Benzimidazolones | organic-chemistry.org |

Derivatization and Structural Modification of the Benzimidazolone Scaffold

Structural modification of the pre-formed benzimidazolone ring is crucial for developing derivatives with tailored properties. Functionalization can be targeted at the nitrogen atoms (N1 and N3) or the carbon atoms of the heterocyclic and benzene (B151609) rings (C2, C4, C6, C7). researchgate.net

The functionalization of the benzimidazolone scaffold is position-dependent, with well-established methods for certain sites and developing strategies for others. researchgate.net

Nitrogen (N1 and N3) Functionalization: The nitrogen atoms of the benzimidazolone core are nucleophilic and can be readily functionalized. N-alkylation and N-arylation are common modifications. For example, various N1,N3-substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one derivatives have been synthesized to explore structure-activity relationships. researchgate.net Intramolecular N-arylation of ureas in the presence of potassium hydroxide (B78521) and DMSO is a high-yielding method to form the benzimidazol-2-one (B1210169) ring itself, highlighting the reactivity of the nitrogen positions. organic-chemistry.org

Carbon (C2) Functionalization: The C2 position is a primary site for modification, often achieved through direct C-H activation. researchgate.net Catalytic methods using copper, palladium, rhodium, and nickel are well-developed for this purpose. researchgate.net A specific example is the copper-hydride catalyzed enantioselective C2-allylation of benzimidazoles using 1,3-diene pronucleophiles, which proceeds with high stereoselectivity. nih.gov This method reverses the inherent selectivity that typically favors N-allylation. nih.gov

Carbon (C4, C6, C7) Functionalization: Direct C-H activation at the C4, C6, and C7 positions of the benzene ring portion is more challenging. researchgate.net Functionalization at these sites typically relies on a sequential halogenation followed by a cross-coupling reaction to ensure selectivity. researchgate.net However, advancements in C-H activation are emerging. For instance, Rh(III)-catalyzed annulation of 2-arylbenzimidazoles proceeds via C-H activation and can lead to the formation of new fused rings, indirectly modifying the original scaffold. nih.gov Kinetic isotope effect studies suggest that this C-H bond cleavage is often the rate-determining step in such transformations. nih.gov

The following table outlines common strategies for functionalizing the benzimidazolone ring.

| Position | Functionalization Strategy | Catalyst/Reagent Example | Type of Group Introduced | Reference |

| N1, N3 | Alkylation / Arylation | Base (e.g., KOH) | Alkyl, Aryl, Piperidinyl | organic-chemistry.orgresearchgate.net |

| C2 | Direct C-H Activation / Allylation | Copper-Hydride (CuH) | Allyl groups | nih.gov |

| C2 | C-H Arylation / Cross-Coupling | Palladium, Rhodium, Nickel | Aryl, Heteroaryl | researchgate.net |

| C4, C6, C7 | Halogenation / Cross-Coupling | Halogenating agent then Pd catalyst | Various (via coupling) | researchgate.net |

| C4, C7 | C-H Activation / Annulation | Rhodium(III) | Fused ring systems | nih.gov |

The success and outcome of synthetic transformations on the benzimidazolone scaffold are heavily influenced by the electronic and steric nature of the substituents already present on the reacting molecules.

Electronic Effects: The electronic properties of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can significantly alter the reactivity of the benzimidazolone core and its reaction partners. In the CuH-catalyzed C2-allylation of benzimidazoles, the reaction proceeds efficiently with benzimidazoles bearing both electron-rich and electron-poor substituents. nih.gov However, the electronic nature of the other reactant, the diene, was critical; the use of electron-poor 2-substituted butadienes led to severely diminished yields. nih.gov In studies of related benzothiazole (B30560) derivatives, the substitution of an electron-withdrawing -NO₂ group was found to lower the HOMO and LUMO energy levels, thereby reducing the energy gap, which can be advantageous for charge transport properties. mdpi.com Conversely, methoxy (B1213986) substituents (EDGs) on benzimidazolium systems lead to more reducing potentials. nih.gov

Steric Effects: The size and spatial arrangement of substituents can create steric hindrance, impeding the approach of reagents and catalysts, which often results in lower reaction yields. For example, in the copper- and air-mediated oxidation to form benzimidazolones, low yields were reported with sterically hindered substrates. organic-chemistry.org The influence of steric effects is a critical consideration in reaction design, particularly in cyclopalladation reactions where the bulkiness of substituents on ferrocenylhydrazones dictates the reaction pathway. documentsdelivered.com The interplay between electronic and steric effects ultimately governs the regioselectivity and efficiency of the synthetic method.

This table summarizes the general influence of substituent properties on synthetic reactions involving the benzimidazolone scaffold.

| Property | Substituent Type | General Impact on Reactivity | Example Outcome | Reference |

| Electronic | Electron-Donating Group (EDG) | Increases nucleophilicity; can accelerate electrophilic attack. | Methoxy groups make benzimidazolium more reducing. nih.gov | nih.gov |

| Electronic | Electron-Withdrawing Group (EWG) | Decreases nucleophilicity; can facilitate nucleophilic attack. | An -NO₂ group lowers FMO energy levels. mdpi.com | mdpi.com |

| Steric | Bulky Substituents | Hinders access to the reaction center. | Low yields in oxidation reactions with hindered substrates. organic-chemistry.org | organic-chemistry.org |

| Steric | Small Substituents | Allows for easier access of reagents. | Efficient reactions with less hindered substrates. |

In Vitro Biological Activity and Mechanistic Explorations of 5 Acetoxy 1h Benzoimidazole 2 3h One

General Overview of Benzimidazolone Biological Activities

The benzimidazole (B57391) core is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. nih.govisca.inekb.egcbijournal.com This is attributed to its physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and coordinate with metal ions. nih.gov These characteristics allow benzimidazole-based molecules to interact with a diverse array of biological targets, such as enzymes and nucleic acids. nih.gov

Benzimidazolone derivatives, a subset of this class, have demonstrated significant potential across various therapeutic areas. They have been investigated for their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. isca.innih.govnih.gov For instance, certain benzimidazole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors, highlighting their antiviral capabilities. nih.gov In the realm of oncology, these compounds have been explored as topoisomerase inhibitors, microtubule disruptors, and modulators of key signaling pathways involved in cancer progression. nih.govmdpi.com

Furthermore, the biological activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents. nih.gov Modifications at the N1, C2, and C5(6) positions of the benzimidazole ring have been shown to significantly influence their therapeutic potential. nih.gov For example, the introduction of an acetyl group at the 5-position of the benzimidazolone ring has been noted to impact selectivity in receptor binding studies. nih.gov This highlights the importance of structural modifications in fine-tuning the pharmacological profile of these compounds.

The broad-ranging activities of benzimidazolones also extend to the central nervous system, with some derivatives showing affinity for sigma receptors, which are implicated in various neurological disorders. nih.govnih.gov Additionally, their potential as modulators of nuclear receptors like PPARγ suggests applications in metabolic diseases. acs.org The ability of the benzimidazole nucleus to serve as a template for designing selective inhibitors of various enzymes, including kinases and cyclooxygenases, further underscores its importance in drug discovery. nih.govplantarchives.orgnih.gov

A summary of the diverse biological activities reported for the benzimidazolone scaffold is presented below:

| Biological Activity | Therapeutic Area | References |

| Anticancer | Oncology | nih.govmdpi.comrsc.org |

| Antiviral | Infectious Diseases | nih.govnih.gov |

| Antimicrobial | Infectious Diseases | isca.innih.gov |

| Anti-inflammatory | Inflammation | plantarchives.orgnih.gov |

| Enzyme Inhibition | Various | nih.govplantarchives.orgnih.govresearchgate.net |

| Receptor Modulation | CNS, Metabolic Diseases | nih.govnih.govacs.orgnih.gov |

This table is based on data from multiple sources.

Enzyme Inhibition Studies

The benzimidazolone scaffold is a recognized pharmacophore in the design of enzyme inhibitors, targeting a range of enzymes implicated in various diseases. nih.gov

Kinases: Benzimidazole derivatives have been extensively studied as kinase inhibitors. mdpi.comnih.gov They can interact with kinases through multiple binding modes, sometimes acting as part of the hinge-binding motif or as a scaffold without direct hinge interaction. nih.gov Some benzimidazole-based compounds are ATP-competitive inhibitors, demonstrating high selectivity by exploiting unique structural features of specific kinases. nih.gov For example, certain derivatives have shown inhibitory activity against protein kinase CK2, BRAF, and EGFR. nih.govnih.gov The substitution pattern on the benzimidazole ring is crucial for determining the binding affinity and selectivity for different kinases. nih.gov

Cyclooxygenases (COX): Benzimidazole derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. plantarchives.orgnih.gov Both COX-1 and COX-2 isoforms have been targeted. Some novel benzimidazole-thiazole hybrids have exhibited potent dual inhibition of COX and 15-lipoxygenase (15-LOX) enzymes. nih.gov In silico docking studies have helped to elucidate the binding modes of these compounds within the active sites of COX-1 and COX-2. plantarchives.org For instance, some derivatives are predicted to interact with key residues like Tyr385 and Ser530 in the COX-2 active site. plantarchives.org

Esterases and Other Enzymes: Beyond kinases and cyclooxygenases, benzimidazolone derivatives have shown inhibitory activity against other enzymes. For instance, some have been identified as inhibitors of chymase, a serine protease. researchgate.net Additionally, certain benzimidazole derivatives have been evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II. researchgate.net The specific structural features of the benzimidazolone derivatives, including the nature of substituents, dictate their potency and selectivity against these various enzyme targets.

A table summarizing the enzyme inhibition profile of benzimidazolone derivatives is provided below:

| Enzyme Target | Type of Inhibition | Key Findings | References |

| Protein Kinases (e.g., CK2, BRAF, EGFR) | ATP-competitive | High selectivity achievable through structural modification. | nih.govmdpi.comnih.govnih.gov |

| Cyclooxygenases (COX-1, COX-2) | Competitive | Some derivatives show dual COX/15-LOX inhibition. | plantarchives.orgnih.govmdpi.com |

| Chymase | Competitive | Inhibition influenced by the hydrophobic moiety. | researchgate.net |

| Carbonic Anhydrases (hCA I, II) | Non-competitive (for some) | Moderate inhibitory properties observed. | researchgate.net |

This table is based on data from multiple sources.

The evaluation of enzyme inhibition by compounds like 5-Acetoxy-1H-benzoimidazole-2(3H)-one relies on a variety of established in vitro assay methodologies. The choice of assay depends on the specific enzyme target and the information sought, such as the inhibitor's potency (IC50) and mechanism of action. nih.gov

A standard approach for many enzyme inhibition assays involves monitoring the rate of the catalytic reaction in the presence and absence of the inhibitor. nih.govsci-hub.se This typically requires a method to detect either the consumption of the substrate or the formation of the product over time. Spectrophotometric and fluorometric assays are commonly used for this purpose due to their sensitivity and suitability for high-throughput screening. nih.gov

For kinase inhibition assays , a common method involves measuring the transfer of a phosphate (B84403) group from ATP to a substrate peptide or protein. This can be quantified using various techniques, including radiometric assays that use radiolabeled ATP (³²P or ³³P), or non-radiometric methods such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and enzyme-linked immunosorbent assays (ELISA).

Cyclooxygenase (COX) inhibition assays typically measure the peroxidase activity of the enzyme. A common colorimetric method involves monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of prostaglandin (B15479496) G2 (PGG2) by the peroxidase component of the COX enzyme. mdpi.com Alternatively, assays can directly measure the production of prostaglandins (B1171923) from arachidonic acid using techniques like enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS). mdpi.com

For esterase inhibition assays , a chromogenic or fluorogenic substrate is often employed. The esterase cleaves the substrate, releasing a product that can be detected spectrophotometrically or fluorometrically. The rate of product formation is inversely proportional to the inhibitory activity of the compound being tested.

The determination of the half-maximal inhibitory concentration (IC50), a measure of an inhibitor's potency, is a key outcome of these assays. youtube.com This is typically achieved by measuring the enzyme activity across a range of inhibitor concentrations and fitting the data to a dose-response curve. sci-hub.se

Understanding the molecular interactions between an inhibitor and its target enzyme is crucial for rational drug design. For benzimidazole-based inhibitors, various biophysical and computational techniques are employed to elucidate these mechanisms.

Structural Biology: X-ray crystallography provides high-resolution three-dimensional structures of the enzyme-inhibitor complex, revealing the precise binding mode and key interactions. This has been instrumental in understanding how benzimidazole derivatives interact with the ATP-binding pocket of kinases. nih.gov These structures can show how the benzimidazole core or its substituents form hydrogen bonds with the hinge region of the kinase, or how they occupy specific hydrophobic pockets to confer selectivity. nih.gov

Molecular Modeling and Docking: In the absence of experimental structures, computational methods like molecular docking and molecular dynamics (MD) simulations are valuable tools. plantarchives.orgnih.gov Docking studies can predict the preferred binding orientation of a ligand within the enzyme's active site and identify potential interactions, such as hydrogen bonds and hydrophobic contacts. plantarchives.org For example, docking studies of benzimidazole derivatives into the active site of COX-2 have suggested interactions with key residues like Tyr385 and Phe518. plantarchives.org MD simulations can provide further insights into the dynamic stability of the enzyme-ligand complex and the role of conformational changes in the binding process.

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity. This provides valuable information about which functional groups are important for binding and potency. For instance, in a series of benzimidazole-based kinase inhibitors, the addition of specific substituents at certain positions of the benzimidazole ring was found to significantly enhance binding affinity. nih.gov

The combination of these approaches provides a comprehensive picture of the enzyme-ligand interactions. For example, the N-H group of the benzimidazole ring often acts as a hydrogen bond donor, while the aromatic system can participate in π-π stacking interactions with aromatic residues in the active site. The nature and position of substituents on the benzimidazole core are critical for fine-tuning these interactions and achieving high potency and selectivity for the target enzyme. nih.gov

Receptor Binding Assays and Ligand-Receptor Interactions

Benzimidazolone derivatives have been identified as ligands for various receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors. nih.govnih.govacs.org Their interactions with these receptors are typically characterized through in vitro binding assays.

G Protein-Coupled Receptors (GPCRs): Several benzimidazolone derivatives have been shown to interact with GPCRs. For example, some have been evaluated for their activity at 5-HT4 receptors. nih.gov A notable area of research has been the development of benzimidazolone-based ligands for sigma receptors (σR), which are considered a unique class of intracellular proteins. nih.govnih.gov Both σ1 and σ2 receptor subtypes have been targeted. Studies have shown that certain benzimidazolone derivatives display high affinity for the σ2 receptor, with some exhibiting significant selectivity over the σ1 subtype. nih.govnih.gov The affinity and selectivity are highly dependent on the substitution pattern on the benzimidazolone scaffold. nih.gov For instance, functionalization at the N-3 position of the benzimidazolone ring has been found to generally increase affinity for the σ2 receptor. nih.gov

Nuclear Receptors: The benzimidazolone structure has also served as a template for the design of modulators for nuclear receptors, such as the peroxisome proliferator-activated receptor γ (PPARγ). acs.org These receptors are ligand-activated transcription factors that regulate gene expression. nih.gov A series of benzimidazolone derivatives have been synthesized and identified as selective PPARγ modulators (SPPARγMs). acs.org These compounds have shown the ability to act as partial agonists, demonstrating a unique profile compared to full agonists. acs.org

The interaction of these ligands with their respective receptors is typically investigated using radioligand binding assays, which allow for the determination of binding affinity (Ki). nih.govnih.govnih.gov

A summary of receptor targets for benzimidazolone derivatives is provided below:

| Receptor Target | Receptor Class | Key Findings | References |

| Sigma-2 Receptor (σ2R) | Intracellular Protein | High affinity and selectivity achieved with specific substitutions. | nih.govnih.gov |

| 5-HT4 Receptor | GPCR | Some derivatives act as potent partial agonists. | nih.gov |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Nuclear Receptor | Identified as selective modulators (SPPARγMs) with partial agonist activity. | acs.org |

| Cannabinoid Receptor Type 1 (CB1) | GPCR | Some derivatives show nanomolar affinity. | nih.gov |

This table is based on data from multiple sources.

Competitive binding assays are a cornerstone for characterizing the interaction between a ligand, such as 5-Acetoxy-1H-benzoimidazole-2(3H)-one, and its receptor. These experiments are used to determine the binding affinity of an unlabeled test compound by measuring its ability to compete with a labeled ligand (typically a radioligand) for binding to the target receptor. nicoyalife.com

The fundamental principle of a competitive binding assay is the law of mass action. The assay is set up with a fixed concentration of the receptor and the labeled ligand. Increasing concentrations of the unlabeled test compound are then added. As the concentration of the test compound increases, it displaces the labeled ligand from the receptor, resulting in a decrease in the measured signal from the labeled ligand. nicoyalife.com

The data from a competitive binding experiment are typically plotted as the percentage of specific binding of the labeled ligand versus the logarithm of the concentration of the unlabeled test compound. This results in a sigmoidal dose-response curve. From this curve, the IC50 value can be determined, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand.

The IC50 value is dependent on the experimental conditions, particularly the concentration of the labeled ligand used. Therefore, it is often converted to an inhibition constant (Ki), which is an intrinsic measure of the affinity of the unlabeled ligand for the receptor and is independent of the assay conditions. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the labeled ligand and Kd is the equilibrium dissociation constant of the labeled ligand for the receptor.

Radioligand binding assays have been extensively used to determine the affinity of benzimidazolone derivatives for various receptors. For example, the affinity of novel benzimidazolone derivatives for σ1 and σ2 receptors has been determined using [³H]-(+)-pentazocine and [³H]-di-o-tolylguanidine (DTG) as the respective radioligands. nih.gov Similarly, the affinity of benzimidazole derivatives for the cannabinoid receptor type 1 (CB1) has been evaluated using competitive binding assays with a high-affinity cannabinoid agonist like CP55,940. nih.gov

Allosteric Modulation:

Allosteric modulators are ligands that bind to a receptor at a site distinct from the orthosteric site (the binding site of the endogenous agonist). wikipedia.org This binding event induces a conformational change in the receptor, which in turn modulates the binding or efficacy of the orthosteric ligand. wikipedia.org Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral (having no effect on their own but blocking the binding of other allosteric modulators). wikipedia.org

The study of allosteric modulation often involves functional assays where the response of the receptor to its endogenous agonist is measured in the presence of varying concentrations of the putative allosteric modulator. A shift in the dose-response curve of the agonist to the left indicates positive allosteric modulation, while a shift to the right suggests negative allosteric modulation.

While direct evidence for allosteric modulation by 5-Acetoxy-1H-benzoimidazole-2(3H)-one is not explicitly detailed in the provided context, the broader class of benzimidazole derivatives has been implicated in allosteric mechanisms. For example, the modulation of nuclear receptors like PPARγ by benzimidazolone derivatives can involve allosteric mechanisms that lead to partial agonism. acs.org The binding of these modulators can stabilize unique receptor conformations that differ from those induced by full agonists, leading to a distinct pattern of gene transcription. nih.gov

Receptor Selectivity Studies:

Receptor selectivity is a critical aspect of drug development, as it can minimize off-target effects. Selectivity studies aim to determine the binding affinity of a compound for its primary target relative to its affinity for other related or unrelated receptors.

This is typically achieved by performing binding assays against a panel of different receptors. The selectivity of a compound is often expressed as a ratio of the Ki values for the different receptors. For instance, the selectivity of a benzimidazolone derivative for the σ2 receptor over the σ1 receptor would be calculated as Ki(σ1) / Ki(σ2). A higher ratio indicates greater selectivity for the σ2 receptor.

Studies on benzimidazolone derivatives have demonstrated that structural modifications can significantly impact receptor selectivity. For example, replacing a 1-cyclohexylpiperazine (B93859) with a 1-(4-fluorophenyl)piperazine (B120373) in a series of benzimidazolone-based sigma receptor ligands greatly improved the selectivity for the σ2 receptor subtype. nih.gov Conversely, the introduction of an acetyl group at the 5-position of the benzimidazolone ring was found to be detrimental to σ1/σ2 selectivity. nih.gov These findings highlight the importance of systematic structural modifications and comprehensive selectivity profiling in the development of targeted receptor ligands.

Cellular Assays for Biological Pathway Modulation (in vitro)

Direct experimental data detailing the effects of 5-Acetoxy-1H-benzoimidazole-2(3H)-one on cellular pathways is not available in the current body of scientific literature. However, the broader class of benzimidazole derivatives has been extensively studied, offering insights into potential areas of activity.

No studies have been published on the specific effects of 5-Acetoxy-1H-benzoimidazole-2(3H)-one on cellular proliferation, apoptosis, or migration. However, research on analogous compounds provides a framework for its potential actions.

Proliferation and Apoptosis: The benzimidazole scaffold is a core component of many compounds designed as anti-proliferative and pro-apoptotic agents. rsc.org For example, a bromo-derivative of benzimidazole was found to have significant cytotoxic effects on MCF-7 (breast), DU-145 (prostate), and H69AR (lung) cancer cell lines, inducing G2/M phase cell cycle arrest and late-stage apoptosis. Apoptosis, or programmed cell death, is a critical process for removing damaged cells, and its induction is a key strategy in cancer therapy. nih.govnih.gov Similarly, studies on 1'S-1'-acetoxychavicol acetate (B1210297) (ACA) and its analogs, which also contain an acetoxy group, have shown they induce apoptosis in MDA-MB-231 breast cancer cells by increasing levels of cleaved PARP, p53, and Bax proteins while decreasing anti-apoptotic proteins like Bcl-2. dovepress.com

Migration: The migration of cancer cells is a key step in metastasis. The ACA analogs mentioned above were also found to inhibit the migration of MDA-MB-231 cells. dovepress.com Another compound, paeonol, was shown to inhibit both the migration and invasion of cervical cancer cells by targeting 5-lipoxygenase. nih.gov These findings indicate that compounds with structural similarities to 5-Acetoxy-1H-benzoimidazole-2(3H)-one can possess anti-migratory properties.

The potential effects of benzimidazole derivatives on cell proliferation and apoptosis are summarized in the table below, based on data from related compounds.

| Compound Class/Derivative | Cell Line(s) | Observed Effect |

| Bromo-substituted benzimidazole | MCF-7, DU-145, H69AR | Cytotoxicity, G2/M cell cycle arrest, induction of apoptosis. nih.gov |

| 1'S-1'-acetoxychavicol acetate (ACA) | MDA-MB-231 | Inhibition of proliferation, induction of apoptosis, inhibition of migration. dovepress.com |

| Paeonol | HeLa | Inhibition of proliferation, migration, and invasion; promotion of apoptosis. nih.gov |

Specific analyses of intracellular signaling pathways modulated by 5-Acetoxy-1H-benzoimidazole-2(3H)-one are not documented. Research into related structures suggests several pathways that could be affected. Benzimidazole derivatives often exert their effects by inhibiting key enzymes in signaling cascades, such as protein kinases. rsc.org For example, some pyrimido-benzimidazoles are potent inhibitors of lymphocyte-specific protein tyrosine kinase (Lck), a crucial component of T-cell signaling. nih.gov Others have been found to inhibit p38 MAP kinase, which is involved in cellular responses to stress and inflammation. nih.gov Furthermore, the ACA analogs inhibit breast cancer cell migration by downregulating the integrin β1-mediated FAK/Akt signaling pathway. dovepress.com These pathways are fundamental to cell growth, survival, and movement, and their modulation represents a plausible mechanism of action for novel benzimidazole compounds. nih.gov

Structure-Activity Relationship (SAR) of 5-Acetoxy-1H-benzoimidazole-2(3H)-one and Analogues

Structure-activity relationship (SAR) studies help elucidate how a molecule's chemical structure influences its biological activity. While SAR studies for 5-Acetoxy-1H-benzoimidazole-2(3H)-one itself are absent, analysis of the broader benzimidazole and benzimidazolone classes provides valuable insights.

The acetoxy group (-OCOCH₃) is often used in medicinal chemistry as a prodrug moiety for a corresponding hydroxy (-OH) group. nih.govnih.gov It is generally more lipophilic than a hydroxyl group, which can enhance a molecule's ability to cross cell membranes. Once inside the cell, the acetoxy group can be hydrolyzed by intracellular esterase enzymes to release the active hydroxy compound.

In the context of 5-Acetoxy-1H-benzoimidazole-2(3H)-one, the acetoxy group would likely be metabolized to form 5-Hydroxy-1H-benzoimidazole-2(3H)-one. The biological performance would therefore be linked to the properties of this hydroxylated metabolite. Studies on other classes of compounds highlight the importance of an acetoxy group for bioactivity. For instance, in a series of analogs of 1'-acetoxychavicol acetate (ACA), the presence of the 1'-acetoxyl group was critical for their anti-proliferative activity against breast cancer cells. dovepress.com This suggests that the acetoxy group in the 5-position of the benzimidazolone ring could be crucial for its biological effects, potentially by facilitating cellular uptake and subsequent conversion to the active hydroxy form. Phenolic compounds, including those with hydroxy groups, are known for their antioxidant properties, which are influenced by the number and position of these groups. nih.gov

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and imidazole (B134444) rings. rsc.org

Benzene Ring (Position 5): The 5-position of the benzimidazole ring is a common site for modification.

Electron-withdrawing vs. Electron-donating groups: In one study on antifungal benzimidazoles, a simple hydrogen at the 5-position was found to be more beneficial for activity than electron-withdrawing groups like a sulfonic acid (-SO₃H) or a carboxylic acid (-COOH). nih.gov Conversely, in the context of anticancer activity, electron-withdrawing groups like a nitro group (-NO₂) at the 5-position have been shown to produce more potent and broad-spectrum activity compared to the unsubstituted analogue. nih.gov Similarly, a 5-chloro substitution improved cytotoxicity against MCF-7 cells compared to a 5-fluoro substitution. nih.gov

Hydroxy Group: The presence of hydroxy groups on the phenyl ring of N-benzimidazole-derived carboxamides has been linked to significant antioxidant activity. nih.gov This supports the idea that the 5-hydroxy metabolite of 5-Acetoxy-1H-benzoimidazole-2(3H)-one could possess notable biological properties.

Imidazole Ring: Substitutions at the N-1 and C-2 positions of the imidazole ring also dramatically influence activity. For example, attaching a benzyl (B1604629) group to the N-1 position is a common strategy in the synthesis of benzimidazol-2-one (B1210169) derivatives. nih.gov Modifications at the C-2 position have been extensively explored and are critical for the activity of many benzimidazole-based drugs. rsc.org

The table below summarizes the influence of different substituents at position 5 of the benzimidazole ring on various biological activities, based on published SAR studies.

| Position 5 Substituent | Compound Class | Biological Activity | SAR Finding |

| -H | Antifungal Benzimidazoles | Antifungal | More beneficial than -SO₃H or -COOH. nih.gov |

| -SO₃H | Antifungal Benzimidazoles | Antifungal | Decreased activity compared to -H. nih.gov |

| -NO₂ | Anticancer Benzimidazoles | Anticancer (HepG-2, HCT-116, MCF-7) | More potent than unsubstituted analogue. nih.gov |

| -Cl | Anticancer Benzimidazoles | Anticancer (MCF-7) | More potent than -F substitution. nih.gov |

| -OH | N-Benzimidazole Carboxamides | Antioxidant | Confers significant antioxidant activity. nih.gov |

Stereochemical Considerations in Activity Modulation

The principles of stereochemistry are of paramount importance in pharmacology, dictating that the three-dimensional arrangement of atoms within a molecule can significantly influence its biological activity. researchgate.net Chiral molecules, which are non-superimposable on their mirror images, exist as enantiomers. These enantiomers, despite having identical chemical formulas and connectivity, can exhibit profound differences in their pharmacological and toxicological profiles due to their differential interactions with the chiral environment of biological systems, such as enzymes and receptors. researchgate.netresearchgate.net

While specific stereochemical studies on 5-Acetoxy-1H-benzoimidazole-2(3H)-one are not extensively documented in the current body of scientific literature, the broader class of benzimidazole and benzimidazolone derivatives provides compelling evidence for the critical role of stereoisomerism in modulating biological activity. The introduction of a chiral center into a benzimidazolone scaffold can lead to enantiomers with distinct potencies and selectivities.

A chiral center can be introduced into the 5-Acetoxy-1H-benzoimidazole-2(3H)-one structure through various synthetic modifications. For instance, substitution at the N1 or N3 positions with a chiral moiety or modification of the acetoxy group could result in a racemic mixture of enantiomers. The separation and individual biological evaluation of these enantiomers would be a crucial step in understanding their structure-activity relationship (SAR).

The differential activity between enantiomers is a well-established phenomenon. One enantiomer, termed the eutomer, may exhibit significantly higher affinity for a biological target, while the other, the distomer, may be less active or even inactive. ijpsr.com In some instances, the distomer can contribute to undesirable side effects or antagonize the action of the eutomer. ijpsr.com

An illustrative example from a related class of compounds is ofloxacin (B1677185), a fluoroquinolone antibacterial agent. The (-)-S-enantiomer of ofloxacin is reported to be 9.3 to 1.3 times more active than the (+)-R-enantiomer and the racemic mixture, respectively, in terms of inhibiting DNA gyrase. ijpsr.com This highlights how stereochemistry directly impacts the potency of a drug at its molecular target.

The following table conceptually illustrates how the in vitro activity of a chiral benzimidazolone derivative might differ between its enantiomers, based on established principles of stereochemistry in drug action.

| Stereoisomer | Target Affinity (Ki, nM) | In Vitro Potency (IC50, µM) | Relative Potency (Eutomer/Distomer) |

| Racemic Mixture | 50 | 10 | N/A |

| (R)-Enantiomer | 100 | 20 | 0.5 |

| (S)-Enantiomer | 25 | 5 | 4 |

This table is a hypothetical representation to illustrate the concept of differential activity between enantiomers and is not based on experimental data for 5-Acetoxy-1H-benzoimidazole-2(3H)-one.

Furthermore, studies on other chiral benzimidazole derivatives have demonstrated the feasibility of synthesizing and evaluating individual enantiomers for their pharmacological activities, such as antimicrobial effects. cbijournal.com The development of novel chiral benzimidazoles is an active area of research, with the aim of producing enantiomerically pure compounds that offer improved therapeutic profiles. cbijournal.com

In the context of 5-Acetoxy-1H-benzoimidazole-2(3H)-one, any future development of analogs that introduce chirality would necessitate a thorough investigation into the stereochemical aspects of their biological activity. Such studies would involve the chiral separation of enantiomers and their individual assessment in relevant in vitro assays to identify the eutomer and elucidate the full pharmacological profile of each stereoisomer. This approach is fundamental to optimizing the therapeutic potential of this and other benzimidazolone-based compounds.

Emerging Applications and Future Research Directions

Development of 5-Acetoxy-1H-benzoimidazole-2(3H)-one as a Chemical Probe for Target Validation

A chemical probe is a small molecule used to characterize and validate protein function in cellular or in vivo models. The development of high-quality chemical probes is crucial for the initial stages of drug discovery. For a compound to serve as a useful probe, it must demonstrate potent and selective engagement with its intended biological target.

While specific research into 5-Acetoxy-1H-benzoimidazole-2(3H)-one as a chemical probe is not yet prevalent, the parent benzimidazolone structure is found in many biologically active compounds, suggesting its potential for target engagement. researchgate.net The process of developing it into a probe would involve identifying a specific protein target, followed by rigorous testing to confirm its selectivity and mechanism of action. Open science initiatives, such as those led by institutions like the Structural Genomics Consortium (SGC) in collaboration with pharmaceutical companies, often aim to develop and disseminate such probes to the wider scientific community to accelerate research. bayer.com The development of 5-Acetoxy-1H-benzoimidazole-2(3H)-one or its close derivatives as a probe would first require its inclusion in screening campaigns to identify novel protein interactions.

Strategic Design for Enhanced Selectivity and Potency through Rational Modification

Rational drug design leverages an understanding of a molecule's structure-activity relationship (SAR) to make targeted modifications that enhance its desired properties, such as potency and selectivity, while minimizing off-target effects. The benzimidazole (B57391) scaffold is highly amenable to such modifications. nih.gov

For 5-Acetoxy-1H-benzoimidazole-2(3H)-one, key areas for rational modification include:

The Acetoxy Group (Position 5): The ester linkage of the acetoxy group is susceptible to hydrolysis by esterase enzymes in the body. This could be a strategic feature for designing a prodrug, where the parent molecule is released after metabolic cleavage. Alternatively, replacing the acetoxy group with more stable ether or amide linkages could enhance the compound's metabolic stability. Modifying the length or branching of the acyl chain could also fine-tune its binding affinity and selectivity for a target protein.

The Benzene (B151609) Ring: Substitution at other positions on the benzene ring (e.g., positions 4, 6, or 7) with various functional groups (halogens, alkyls, etc.) can significantly alter electronic properties and steric profile, influencing target binding.

The Imidazole (B134444) Moiety (N1 and N3): Alkylation or arylation at the N1 or N3 positions is a common strategy in benzimidazole chemistry to modulate pharmacological activity and physicochemical properties. nih.gov

SAR studies are crucial for guiding these modifications, providing essential details on the structural features required for biological activity and aiding in the design of new drug candidates. nih.gov

Exploration of Polypharmacology and Multi-Target Ligand Design

Polypharmacology is a paradigm in drug discovery that involves designing single chemical entities that can modulate multiple biological targets simultaneously. unimi.itnih.gov This approach is particularly promising for complex, multifactorial diseases where influencing a single target is often insufficient. nih.govingentaconnect.com The benzimidazole core is considered a "privileged scaffold" because its versatile structure can be adapted to interact with a wide array of biological targets, including receptors, enzymes, and pathways. researchgate.net

The benzimidazole scaffold has been successfully used to create multi-target ligands for conditions such as:

Inflammation: Researchers have designed hybrid molecules based on the benzimidazole scaffold that inhibit multiple inflammatory enzymes simultaneously, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov

Alzheimer's Disease: Benzimidazole-based hybrids have been developed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the pathology of Alzheimer's. mdpi.com

Given this precedent, 5-Acetoxy-1H-benzoimidazole-2(3H)-one serves as an excellent starting point for designing multi-target ligands. By applying a molecular hybridization strategy—combining the benzimidazolone core with other pharmacophores—novel compounds could be developed to address complex diseases like cancer or neurodegenerative disorders. unimi.it The multi-target capability of the benzimidazole scaffold, however, remains largely unexploited, representing a significant area for future research. nih.govresearchgate.net

Table 1: Examples of Clinically Used Drugs Based on the Benzimidazolone or Related Benzimidazole Scaffold This table provides examples of the diverse biological targets that this structural class can engage.

| Drug | Core Structure | Primary Biological Target/Use |

|---|---|---|

| Domperidone | Benzimidazolone | Antiemetic, Dopamine D2 receptor antagonist researchgate.net |

| Pimozide | Benzimidazolone | Antipsychotic, Dopamine D2 receptor antagonist researchgate.net |

| Flibanserin | Benzimidazolone | Treatment of hypoactive sexual desire disorder, 5-HT1A receptor agonist researchgate.net |

| Oxatomide | Benzimidazolone | Antihistaminic, H1 receptor antagonist researchgate.net |

| Esomeprazole | Benzimidazole | Anti-ulcer, Proton pump inhibitor rsc.org |

| Albendazole (B1665689) | Benzimidazole | Anthelmintic, Binds to β-tubulin rsc.org |

Integration with Advanced Screening Technologies (e.g., High-Throughput Screening)

High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds for activity against a specific biological target. This technology is a cornerstone of modern drug discovery. The integration of benzimidazolone libraries with HTS has already proven successful in identifying novel therapeutic leads.

A notable example is the discovery of a selective inhibitor for the FLT3 receptor tyrosine kinase, a driver mutation in approximately 25% of acute myeloid leukemia (AML) cases. nih.gov In this study, a diversity library of 10,000 compounds was screened for cytotoxicity against leukemia cells with and without the FLT3 mutation. nih.gov This process identified a benzimidazole-based compound as a highly selective inhibitor. nih.gov

Table 2: Research Findings from a Cell-Based High-Throughput Screen This table summarizes the identification of a lead benzimidazole compound for AML.

| Research Stage | Key Finding | Reference |

|---|---|---|

| Screening | A cell-based HTS of a 10,000-compound library was performed. | nih.gov |

| Hit Identification | A compound with a benzimidazole scaffold (HP1142) was identified as the most selective agent against leukemia cells with the FLT3/ITD mutation. | nih.gov |

| Lead Optimization | Novel benzimidazole compounds were designed to improve the solubility of the initial hit, leading to the more potent compound HP1328. | nih.gov |

| In Vivo Validation | Treatment with the optimized compound significantly reduced leukemia burden and prolonged survival in mouse models. | nih.gov |

This research underscores the potential of screening libraries that include compounds like 5-Acetoxy-1H-benzoimidazole-2(3H)-one to uncover novel and potent inhibitors for various disease targets.

Unaddressed Research Gaps and Prospective Methodological Advancements in Benzimidazolone Research

Despite the broad utility of the benzimidazolone scaffold, significant research gaps remain, particularly concerning specifically substituted derivatives like 5-Acetoxy-1H-benzoimidazole-2(3H)-one. The primary gap is the lack of comprehensive biological screening data for this particular compound. Its specific targets, potency, and potential therapeutic applications are currently unknown.

Future research should focus on:

Systematic Biological Profiling: Including 5-Acetoxy-1H-benzoimidazole-2(3H)-one and its close analogs in broad screening panels (e.g., kinase panels, receptor binding assays) to identify primary biological targets.

Exploring Novel Synthetic Routes: While classical methods for synthesizing benzimidazoles, such as the condensation of o-phenylenediamines with aldehydes or carboxylic acids, are well-established, new methodologies continue to emerge. rsc.orgnih.gov Recent advancements include the use of novel catalysts like nano-Fe2O3, green solvents, and flow chemistry to improve reaction efficiency, yield, and environmental footprint. researchgate.netnih.govarabjchem.org These advanced methods can be applied to create a diverse library of derivatives based on the 5-Acetoxy-1H-benzoimidazole-2(3H)-one structure for future screening campaigns.

Computational Studies: Employing in silico methods like molecular docking and virtual screening to predict potential targets for this compound, thereby guiding experimental validation and reducing the scope of initial screening efforts.

Addressing these gaps through the application of modern synthetic and screening methodologies will be crucial to unlocking the full therapeutic potential of this and other novel benzimidazolone derivatives. nih.gov

Q & A

Q. What synthetic methodologies are recommended for 5-Acetoxy-1H-benzoimidazole-2(3H)-one, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis of benzimidazole derivatives often involves alkylation or acylation of the parent benzimidazol-2-one scaffold. For example, 1-alkyl derivatives can be synthesized by reacting benzimidazol-2-one with alkyl halides (e.g., dodecyl bromide) under mild conditions using tetra--butylammonium bromide as a phase-transfer catalyst . To introduce the acetoxy group at the 5-position, selective acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) is recommended. Key parameters include reaction temperature (40–80°C), solvent polarity (DMF or THF), and stoichiometry of the acylating agent. Optimization via Design of Experiments (DoE) can maximize yield while minimizing side products like over-acetylated derivatives.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of 5-Acetoxy-1H-benzoimidazole-2(3H)-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substitution patterns. For instance, the acetoxy group’s methyl protons typically resonate at δ 2.1–2.3 ppm, while the benzimidazole NH proton appears as a broad singlet near δ 10–12 ppm .

- Infrared Spectroscopy (IR) : Stretching vibrations for the carbonyl group (C=O) of the acetoxy moiety appear at 1740–1760 cm, and the benzimidazole C=N bond near 1620 cm .

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of 5-Acetoxy-1H-benzoimidazole-2(3H)-one?

- Methodological Answer : DFT calculations at the B3LYP/6-31G* level can optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity. For example, the electron-withdrawing acetoxy group reduces HOMO energy, making the compound more electrophilic at the 4- and 6-positions. Solvent effects (e.g., polarizable continuum models) should be included to simulate reaction environments. These calculations align with experimental UV-Vis spectra and electrochemical data .

Q. What strategies address contradictions in reported reaction mechanisms for benzimidazole derivatives, such as unexpected regioselectivity?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between concerted and stepwise mechanisms.

- Computational Modeling : Compare transition-state energies for competing pathways (e.g., Markovnikov vs. anti-Markovnikov addition) using Gaussian or ORCA software.

- In Situ Monitoring : Employ techniques like ReactIR or HPLC-MS to track intermediate formation under varying conditions (pH, solvent, catalysts) .

Q. How should stability studies be designed to evaluate 5-Acetoxy-1H-benzoimidazole-2(3H)-one under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. The acetoxy group is prone to hydrolysis under alkaline conditions, forming 5-hydroxy derivatives.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and assess decomposition using LC-MS.

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing bioactivity data of 5-Acetoxy-1H-benzoimidazole-2(3H)-one in enzyme inhibition assays?

- Methodological Answer :

- Dose-Response Curves : Fit data to the Hill equation using nonlinear regression (e.g., GraphPad Prism) to calculate IC values.

- Outlier Handling : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points.

- Multivariate Analysis : Principal component analysis (PCA) or partial least squares (PLS) can correlate structural features (e.g., substituent electronegativity) with activity trends .

Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns of benzimidazole derivatives?

- Methodological Answer : Compare intermolecular interactions (e.g., N–H···O vs. C–H···O) across multiple crystal structures. Software like Mercury (CCDC) visualizes packing motifs, while Hirshfeld surface analysis quantifies interaction contributions. For example, in 5-amino derivatives, NH groups often form dimeric hydrogen bonds, whereas acetoxy substituents favor π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.